5-(4-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide, also known as KY-05009, is a novel aminothiazole derivative that has been investigated for its potential as an anti-cancer agent. It acts by inhibiting the Traf2- and Nck-interacting kinase (TNIK) enzyme, a key regulator of the Wnt signaling pathway involved in cell growth and development. []
KY-05009 exerts its anti-cancer effects primarily by inhibiting TNIK. This inhibition disrupts the Wnt/β-catenin signaling pathway, a critical player in the epithelial-to-mesenchymal transition (EMT) process. By suppressing EMT, KY-05009 hinders cancer cell motility and invasion, thereby limiting tumor metastasis. []
Furthermore, KY-05009 attenuates both Smad and non-Smad signaling pathways downstream of TGF-β1, a potent inducer of EMT. This includes the suppression of Wnt, NF-κB, FAK-Src-paxillin-related focal adhesion, and MAP kinases (ERK and JNK) signaling pathways. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: